molecular formula C11H22Cl2S4 B14252802 1,15-Dichloro-3,6,10,13-tetrathiapentadecane CAS No. 413599-12-9

1,15-Dichloro-3,6,10,13-tetrathiapentadecane

Cat. No.: B14252802
CAS No.: 413599-12-9
M. Wt: 353.5 g/mol
InChI Key: SZAWFSQUXUTTSI-UHFFFAOYSA-N
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Description

1,15-Dichloro-3,6,10,13-tetrathiapentadecane is an organosulfur compound characterized by the presence of chlorine and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,15-Dichloro-3,6,10,13-tetrathiapentadecane typically involves the reaction of 1,15-dichloropentadecane with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution of chlorine atoms with sulfur atoms. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1,15-Dichloro-3,6,10,13-tetrathiapentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,15-Dichloro-3,6,10,13-tetrathiapentadecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,15-Dichloro-3,6,10,13-tetrathiapentadecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s chlorine and sulfur atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include the inhibition of specific enzymes or the disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,14-Dichloro-3,6,9,12-tetrathiatetradecane
  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
  • O6-Corona 3arene3tetrazines

Uniqueness

1,15-Dichloro-3,6,10,13-tetrathiapentadecane is unique due to its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

413599-12-9

Molecular Formula

C11H22Cl2S4

Molecular Weight

353.5 g/mol

IUPAC Name

1,3-bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]propane

InChI

InChI=1S/C11H22Cl2S4/c12-2-6-16-10-8-14-4-1-5-15-9-11-17-7-3-13/h1-11H2

InChI Key

SZAWFSQUXUTTSI-UHFFFAOYSA-N

Canonical SMILES

C(CSCCSCCCl)CSCCSCCCl

Origin of Product

United States

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